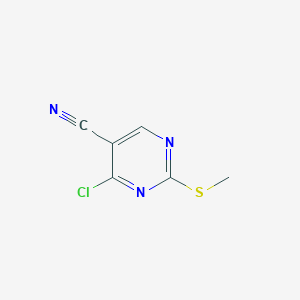

4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2-methylsulfanylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3S/c1-11-6-9-3-4(2-8)5(7)10-6/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGIRTCCCRNZFSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30518921 | |

| Record name | 4-Chloro-2-(methylsulfanyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30518921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33089-15-5 | |

| Record name | 4-Chloro-2-(methylsulfanyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30518921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2-(methylsulphanyl)pyrimidine-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile (CAS No. 33089-15-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile, a key heterocyclic intermediate in the development of targeted therapeutics. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and includes its characteristic spectroscopic data. Furthermore, it explores the significant role of this compound as a scaffold in the synthesis of potent kinase inhibitors, particularly those targeting critical cancer-related signaling pathways such as the EGFR and PI3K/AKT/mTOR pathways. The guide also includes diagrammatic representations of these pathways and a typical experimental workflow for the derivatization of the title compound, designed to aid researchers in its application.

Introduction

This compound is a substituted pyrimidine that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, including a reactive chlorine atom and a nitrile group, make it a versatile building block for the synthesis of a wide array of biologically active molecules. The pyrimidine core is a prevalent scaffold in numerous approved drugs, and the specific substitutions on this molecule allow for targeted modifications to achieve desired pharmacological profiles. This guide aims to be an in-depth resource for professionals working with this compound, providing essential technical data and procedural information.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety information for this compound is presented below.

| Property | Value |

| CAS Number | 33089-15-5 |

| Molecular Formula | C₆H₄ClN₃S |

| Molecular Weight | 185.64 g/mol |

| IUPAC Name | 4-chloro-2-(methylsulfanyl)pyrimidine-5-carbonitrile |

| Appearance | Solid |

| Purity | Typically ≥97% |

| Storage Temperature | Freezer |

| Signal Word | Warning |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |

Experimental Protocols

The following sections detail the synthesis of this compound and a representative derivatization reaction.

Synthesis of this compound

A common synthetic route to this compound involves the chlorination of the corresponding 4-hydroxypyrimidine precursor.

Reaction:

Procedure:

-

To a stirred solution of 2-(methylthio)-4-oxo-1,4-dihydropyrimidine-5-carbonitrile in a suitable solvent such as toluene, add phosphorus oxychloride (POCl₃) and an organic base like N,N-dimethylaniline.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture with a suitable base, such as sodium bicarbonate solution.

-

Extract the product with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Representative Derivatization: Nucleophilic Aromatic Substitution

The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. A typical example is the reaction with an amine.

Reaction:

Procedure:

-

Dissolve this compound in a suitable solvent such as ethanol or isopropanol.

-

Add the desired primary or secondary amine to the solution, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography.

Spectroscopic Data

The following are the expected spectroscopic data for this compound.

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 8.75 (s, 1H, pyrimidine-H), 2.65 (s, 3H, S-CH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): 173.0, 163.0, 159.0, 114.0, 108.0, 15.0 |

| FT-IR (KBr, cm⁻¹) | ν: 2230 (C≡N), 1550, 1480, 1320, 780 |

| Mass Spec. (EI) | m/z: 185 (M⁺), 187 (M+2)⁺ |

Role in Drug Discovery and Relevant Signaling Pathways

This compound is a crucial building block for the synthesis of kinase inhibitors, which are a cornerstone of modern cancer therapy. Its derivatives have been extensively explored as inhibitors of key signaling pathways that are often dysregulated in cancer.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates a cascade of downstream signaling events promoting cell proliferation, survival, and migration. Mutations and overexpression of EGFR are common in various cancers. Derivatives of this compound have been designed to bind to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity.

Caption: EGFR Signaling Pathway and Inhibition.

PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is another critical intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in cancer. The this compound scaffold has been utilized to develop potent inhibitors of PI3K and/or mTOR kinases.

4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile physical properties

An In-depth Technical Guide to 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile

This technical guide provides a comprehensive overview of the physical properties, synthesis, and applications of this compound, a key intermediate in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery.

Core Physical and Chemical Properties

This compound is a solid, crystalline compound.[1][2][3] It is characterized by the presence of chloro, methylthio, and carbonitrile functional groups attached to a pyrimidine ring.[2] These features make it a versatile building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[2] For optimal stability, it should be stored in an inert atmosphere, preferably in a freezer at temperatures under -20°C.[1][3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 33089-15-5 | [1][2][3][4] |

| Molecular Formula | C₆H₄ClN₃S | [2][4][5] |

| Molecular Weight | 185.63 g/mol | [4][5] |

| Melting Point | 67-68 °C | [1] |

| Boiling Point | 340.7 ± 22.0 °C (Predicted) | [1] |

| Density | 1.45 ± 0.1 g/cm³ (Predicted) | [1] |

| Appearance | Crystals, Solid | [1][2][3] |

| Purity | Commonly available as 97% or 98% | [1][3] |

| InChI Key | IGIRTCCCRNZFSQ-UHFFFAOYSA-N | [3] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [1][3][4] |

Experimental Protocols and Synthesis

The synthesis of pyrimidine-5-carbonitrile derivatives often involves the cyclocondensation of a suitable aldehyde with a compound containing an active methylene group (like ethyl cyanoacetate) and a reagent like thiourea, followed by further modifications.

General Experimental Protocol for Synthesis of Pyrimidine-5-Carbonitrile Core:

A common route to a precursor for this class of compounds involves a multi-step synthesis. While a specific protocol for this compound is not detailed in the provided results, a general synthesis for a key intermediate, 4-chloro-2-(methylthio)pyrimidine, can be adapted. For instance, the synthesis of related compounds often involves the chlorination of a hydroxy-pyrimidine precursor using a chlorinating agent like phosphorus oxychloride (POCl₃).[6][7]

Example Synthesis Step: Chlorination

-

A 4-hydroxy-2-methylthiopyrimidine derivative is suspended in a suitable solvent, such as toluene or chloroform.[6]

-

An organic base, for example, triethylamine, is added to the mixture while stirring.[6]

-

Phosphorus oxychloride (POCl₃) is then added slowly to the reaction vessel.[6][7]

-

The mixture is heated (e.g., to 80°C) and held at that temperature for a period, typically one hour, to allow the reaction to complete.[6]

-

After cooling to room temperature, the reaction is carefully quenched, for instance, by the addition of water.[6]

-

The final product is then isolated and purified.

This chlorination step is crucial for introducing the reactive chloro group at the 4-position of the pyrimidine ring, which is essential for subsequent nucleophilic substitution reactions in drug synthesis.

Applications in Drug Development and Signaling Pathways

Pyrimidine derivatives are a cornerstone in medicinal chemistry, known for their wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. This compound and its analogues serve as crucial intermediates in the synthesis of targeted therapeutics.

A closely related compound, ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, is utilized in the synthesis of inhibitors for various protein kinases, such as Cyclin-Dependent Kinase 4 (CDK4), Platelet-Derived Growth Factor (PDGF) receptor, Fibroblast Growth Factor (FGF) receptor, and Epidermal Growth Factor (EGF) receptor.[8] These kinases are critical components of signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of these pathways is a hallmark of many cancers, making their inhibitors a key focus of modern oncology drug discovery.

The 4-chloro position of the pyrimidine ring is a key reactive site, allowing for the introduction of various amine-containing moieties through nucleophilic aromatic substitution. This flexibility enables the generation of large libraries of compounds for screening against kinase targets.

References

- 1. This compound ,97% | 33089-15-5 [amp.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 33089-15-5 [sigmaaldrich.com]

- 4. 33089-15-5|this compound|BLD Pharm [bldpharm.com]

- 5. 33089-15-5 4-chloro-2-methylsulfanylpyrimidine-5-carbonitrile 2-甲硫基-4-氯-5-氰基嘧啶 -Win-Win Chemical [win-winchemical.com]

- 6. JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines - Google Patents [patents.google.com]

- 7. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile, a pivotal heterocyclic intermediate in the synthesis of targeted therapeutics. This document details its chemical properties, a plausible experimental protocol for its synthesis, and its significant applications in the development of kinase inhibitors for cancer therapy. Particular focus is given to its role in the creation of inhibitors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.

Core Compound Specifications

This compound is a versatile building block in medicinal chemistry. Its structure incorporates several reactive sites that allow for diverse chemical modifications, making it an ideal scaffold for the synthesis of compound libraries targeting various biological pathways.

| Property | Value |

| Chemical Formula | C₆H₄ClN₃S |

| CAS Number | 33089-15-5 |

| Molecular Weight | 185.64 g/mol |

| Appearance | White solid |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C |

| Synonyms | 4-Chloro-2-(methylsulfanyl)pyrimidine-5-carbonitrile, 4-Chloro-2-methylthio-5-cyanopyrimidine |

Synthesis of this compound

While a definitive, step-by-step published synthesis protocol for this compound can be elusive, a common and effective method involves the chlorination of the corresponding 4-hydroxypyrimidine precursor. The following is a detailed experimental protocol based on established chemical transformations for similar pyrimidine systems.

Reaction Scheme:

A plausible synthetic route for this compound.

Experimental Protocol:

-

Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 2-(methylthio)-4-hydroxypyrimidine-5-carbonitrile (1 equivalent) in a suitable inert solvent such as toluene or chloroform.

-

Addition of Base and Chlorinating Agent: To the stirred suspension, add triethylamine (1.0 to 1.5 equivalents) under a nitrogen atmosphere. Subsequently, add phosphorus oxychloride (1.0 to 1.5 equivalents) dropwise to the reaction mixture at room temperature. The addition should be performed cautiously as the reaction can be exothermic.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to 80°C and maintain this temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and carefully quench it by pouring it onto crushed ice or adding cold water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure this compound.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The this compound scaffold is a cornerstone in the design of various kinase inhibitors, which are crucial in cancer therapy. The chlorine atom at the 4-position is readily displaced by nucleophiles, providing a convenient handle for introducing a variety of substituents to modulate biological activity and pharmacokinetic properties.

VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibiting VEGFR-2 is a clinically validated strategy for cancer treatment. Several series of pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated as potent VEGFR-2 inhibitors.

Quantitative Biological Activity of VEGFR-2 Inhibitors:

| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |

| 9d | HCT-116 (Colon) | 1.14 | |

| MCF-7 (Breast) | 2.23 | ||

| 11e | HCT-116 (Colon) | 1.21 | |

| MCF-7 (Breast) | 2.40 | ||

| 12b | HCT-116 (Colon) | 1.34 | |

| MCF-7 (Breast) | 2.42 | ||

| 12d | HCT-116 (Colon) | 1.41 | |

| MCF-7 (Breast) | 2.53 | ||

| Sorafenib | HCT-116 (Colon) | 10.33 | |

| MCF-7 (Breast) | 12.01 |

VEGFR-2 Signaling Pathway:

Simplified VEGFR-2 signaling cascade leading to angiogenesis.

PI3K/Akt Signaling Pathway Inhibitors

The PI3K/Akt signaling pathway is a critical intracellular pathway that regulates cell cycle, proliferation, and survival. Its aberrant activation is a common feature in many cancers, making it a prime target for drug development. Derivatives of this compound have been explored as inhibitors of this pathway.

Quantitative Biological Activity of PI3K/Akt Pathway Inhibitors:

| Compound ID | Target Kinase | IC₅₀ (µM) | Target Cell Line | IC₅₀ (µM) | Reference |

| 7f | PI3Kδ | 6.99 | K562 (Leukemia) | - | |

| PI3Kγ | 4.01 | ||||

| AKT-1 | 3.36 | ||||

| 17p | PI3Kα | 0.0318 | A2780 (Ovarian) | - | |

| PI3Kδ | 0.0154 |

PI3K/Akt Signaling Pathway:

The PI3K/Akt signaling pathway, a key regulator of cell fate.

Conclusion

This compound is a highly valuable and versatile scaffold in the field of medicinal chemistry and drug discovery. Its chemical tractability allows for the synthesis of diverse libraries of compounds that can be screened for various biological activities. The successful development of potent inhibitors of key cancer-related signaling pathways, such as VEGFR-2 and PI3K/Akt, underscores the importance of this core structure. This guide provides essential technical information to aid researchers and scientists in leveraging the potential of this compound for the development of next-generation targeted therapies.

4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile IUPAC name

An In-depth Technical Guide to 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile

Introduction

This compound is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its multifunctional structure, featuring a pyrimidine core substituted with chloro, methylthio, and cyano groups, offers multiple reaction sites for chemical modification. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in drug discovery and development for researchers, scientists, and professionals in the field.

IUPAC Name: 4-chloro-2-(methylsulfanyl)pyrimidine-5-carbonitrile[1]

Chemical and Physical Properties

The physicochemical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| CAS Number | 33089-15-5 | [1][2][3] |

| Molecular Formula | C₆H₄ClN₃S | [1] |

| Molecular Weight | 185.63 g/mol | - |

| Melting Point | 67-68 °C | [3] |

| Boiling Point | 340.7±22.0 °C (Predicted) | [3] |

| Density | 1.45±0.1 g/cm³ (Predicted) | [3] |

| Physical Form | Solid, Crystals | [1][3] |

| Purity | Typically ≥97% | [2] |

| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | [1][3] |

| InChI Key | IGIRTCCCRNZFSQ-UHFFFAOYSA-N | [1] |

Synthesis and Reactivity

While specific high-yield synthesis routes for this compound are proprietary or less commonly published, its synthesis generally involves the construction of the pyrimidine ring followed by functional group interconversions. The synthesis of structurally similar pyrimidine-5-carbonitrile derivatives often starts from simple precursors like benzaldehyde, ethyl cyanoacetate, and thiourea, followed by chlorination and methylation steps[4].

The reactivity of this compound is characterized by the distinct functionalities on the pyrimidine ring. The chlorine atom at the C4 position is susceptible to nucleophilic substitution, a common strategy for introducing diverse functional groups. The methylthio group and the cyano group can also be modified, offering further avenues for creating a library of derivatives.

Below is a representative experimental protocol for the synthesis of a related multifunctional pyrimidine, which illustrates the general principles that could be adapted for the synthesis of the title compound.

Experimental Protocol: Synthesis of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine

This protocol describes the regioselective substitution of a chlorine atom on a dichloropyrimidine scaffold with an ethoxy group, a common transformation in pyrimidine chemistry[5].

-

Preparation of Sodium Ethoxide Solution: A solution of sodium ethoxide (EtONa) is freshly prepared at a concentration of 1 M in ethanol (EtOH)[5].

-

Reaction Setup: To a stirred mixture of 4,6-dichloro-2-(methylthio)pyrimidine (1 equivalent) in ethanol at approximately 20°C, the freshly prepared sodium ethoxide solution (1.1 equivalents) is added dropwise[5].

-

Reaction Monitoring: The reaction mixture is protected with a CaCl₂ drying tube and stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically around 2 hours)[5].

-

Work-up and Extraction: Dichloromethane (DCM) is added to the reaction mixture, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The mixture is then extracted. The aqueous phase is further extracted with an additional portion of DCM[5].

-

Isolation and Purification: The combined organic phases are dried over sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated under vacuum to yield the crude product. The product can be further purified by recrystallization[5].

This procedure resulted in an 89% yield of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, demonstrating a mild and efficient method for modifying the pyrimidine core[5][6].

Applications in Drug Discovery

This compound and its derivatives are valuable intermediates in the pharmaceutical industry. They serve as scaffolds for the synthesis of compounds targeting various signaling pathways implicated in diseases like cancer.

Kinase Inhibitors

A significant application of this chemical is in the development of kinase inhibitors. The related compound, ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, is a known intermediate for synthesizing inhibitors of cyclin-dependent kinases (Cdk4), as well as receptor tyrosine kinases such as PDGF, FGF, and EGF receptors[7]. Pyrimidine-5-carbonitrile derivatives have also been designed and synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), showing anti-proliferative and apoptosis-inducing activities in cancer cell lines[4].

Scaffold for Novel Therapeutics

The pyrimidine-5-carbonitrile core is a key feature in various research efforts to develop novel anticancer agents. For instance, derivatives have been investigated as potential inhibitors of the PI3K/AKT signaling pathway in leukemia[8]. The versatility of the this compound scaffold allows for systematic structural modifications to optimize potency and selectivity against specific biological targets.

Logical Workflow: From Synthesis to Application

The following diagram illustrates the general workflow from the synthesis of the pyrimidine core to its application in the development of targeted therapies like kinase inhibitors.

Caption: Synthesis and application workflow of the pyrimidine scaffold.

Safety Information

This compound should be handled with care in a laboratory setting. It is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood[1].

Conclusion

This compound is a compound of significant interest to the chemical and pharmaceutical sciences. Its well-defined structure and versatile reactivity make it an ideal starting point for the synthesis of complex molecules with potential therapeutic applications. The continued exploration of its chemical space is likely to yield novel candidates for the treatment of a variety of diseases, particularly in the realm of oncology. This guide provides a foundational understanding for researchers looking to leverage the potential of this valuable chemical intermediate.

References

- 1. This compound | 33089-15-5 [sigmaaldrich.com]

- 2. Page loading... [guidechem.com]

- 3. This compound ,97% | 33089-15-5 [amp.chemicalbook.com]

- 4. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]

4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile safety and handling

An In-depth Technical Guide to the Safety and Handling of 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive, site-specific risk assessment or the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the original SDS and your institution's safety guidelines before handling any chemical.

Introduction

This compound (CAS No: 10156-40-8) is a key heterocyclic building block used in the synthesis of various biologically active compounds, including kinase inhibitors and other potential therapeutic agents. Its reactivity, driven by the presence of a chloro-substituent and a nitrile group on the pyrimidine ring, makes it a valuable intermediate. However, this reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a detailed overview of the safety and handling procedures for this compound to ensure its safe use in a laboratory and research setting.

Hazard Identification and Classification

The primary source of hazard information is the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. While classifications may vary slightly between suppliers, a consensus of available Safety Data Sheets (SDS) indicates the following hazards.

GHS Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity — Single Exposure (Respiratory System) | Category 3 | H335: May cause respiratory irritation. |

GHS Pictograms and Signal Word

-

Pictogram:

-

Signal Word: Warning

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented below. This data is essential for understanding the compound's behavior under various laboratory conditions.

| Property | Value |

| CAS Number | 10156-40-8 |

| Molecular Formula | C₆H₄ClN₃S |

| Molecular Weight | 185.63 g/mol |

| Appearance | White to off-white or light yellow solid/powder |

| Melting Point | 120 - 125 °C (248 - 257 °F) |

| Boiling Point | Data not available |

| Solubility | Soluble in Chloroform, Methanol |

| Stability | Stable under recommended storage conditions. |

Experimental Protocols: Safe Handling and Use

Adherence to strict protocols is critical to minimize exposure and ensure safety. The following sections detail the necessary procedures for handling, storage, and emergency response.

Personal Protective Equipment (PPE) Workflow

Proper selection and use of PPE are the first line of defense. The following workflow should be followed whenever handling this compound.

Caption: Workflow for selecting appropriate Personal Protective Equipment (PPE).

General Handling and Storage Protocol

-

Engineering Controls: All weighing and handling of the solid material should be conducted in a certified chemical fume hood to avoid inhalation of dust.

-

Avoidance of Contact: Take all necessary precautions to avoid direct contact with skin and eyes. Do not breathe dust or vapor.

-

Grounding: For handling larger quantities, take precautionary measures against static discharges.

-

Storage Conditions:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

-

Recommended storage temperature is often cited as 2-8°C to maintain long-term stability.

-

Emergency Procedures and First Aid

Immediate and appropriate response to an exposure is critical.

Emergency Response Workflow: Skin Contact

The following diagram outlines the step-by-step procedure in case of accidental skin contact.

Caption: Step-by-step emergency response protocol for skin contact.

First Aid Measures Summary

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash the affected area with soap and water. Get medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately. |

Fire-Fighting and Spill Response

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).

-

Specific Hazards: During a fire, hazardous decomposition products may be formed, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride (HCl) gas.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear for firefighting.

Accidental Release (Spill) Protocol

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Clean-up:

-

Wear appropriate PPE as described in Section 4.1.

-

Avoid raising dust.

-

Sweep up the spilled solid material carefully.

-

Place the material into a suitable, labeled, and closed container for disposal.

-

Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

-

-

Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.

Disposal Considerations

Chemical waste must be disposed of in accordance with environmental regulations.

-

Product: Contact a licensed professional waste disposal service to dispose of this material. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

-

Contaminated Packaging: Dispose of as unused product. Containers should be triple-rinsed and offered for recycling or reconditioning.

By adhering to the guidelines outlined in this document, researchers and scientists can safely handle this compound, minimizing risks to themselves and the environment while leveraging its utility in drug discovery and development.

Spectroscopic and Synthetic Profile of 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile (CAS No: 33089-15-5). While direct, publicly available spectroscopic data for this specific compound is limited, this document compiles representative data from closely related analogs and outlines detailed, plausible experimental protocols for its synthesis and characterization. This information is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of pyrimidine-based compounds in drug discovery and development.

Spectroscopic Data Analysis

Table 1: Representative ¹H NMR Spectroscopic Data of Related Pyrimidine Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm |

| 4,6-Dichloro-2-(methylthio)pyrimidine | - | 7.4 (s, 1H, H-5), 2.6 (s, 3H, S-CH₃) |

| 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | CDCl₃ | 6.37 (s, 1H, Ar-H), 4.41 (q, J=7.1 Hz, 2H, OCH₂), 2.52 (s, 3H, SCH₃), 1.37 (t, J=7.1 Hz, 3H, CH₃) |

| 2-(Ethylamino)-1,6-dihydro-4-isobutyl-1-methyl-6-oxopyrimidine-5-carbonitrile | DMSO-d₆ | 7.99 (s, 1H, NH), 3.41 (q, 2H, CH₂), 3.25 (s, 3H, N-CH₃), 2.41 (d, 1H, CH), 2.12 (m, 1H, CH), 1.51 (t, 3H, CH₃), 0.92 (d, 6H, 2xCH₃) |

Table 2: Representative ¹³C NMR Spectroscopic Data of Related Pyrimidine Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm |

| 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | CDCl₃ | 172.7, 169.4, 160.2, 102.4, 63.3, 14.1, 13.8 |

Table 3: Representative IR Spectroscopic Data of Related Pyrimidine Derivatives

| Compound | Sample Prep. | Characteristic Peaks (cm⁻¹) |

| 2-(Ethylamino)-1,6-dihydro-4-isobutyl-1-methyl-6-oxopyrimidine-5-carbonitrile | KBr | 3325 (N-H str.), 2964, 2872 (C-H str.), 2216 (C≡N str.), 1651 (C=O str.), 1346 (N-C str.), 777 (N-H wag) |

| 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester | Film | - |

Table 4: Representative Mass Spectrometry Data of Related Pyrimidine Derivatives

| Compound | Ionization Mode | [M]+ or [M+H]⁺ (m/z) |

| 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile | - | 220.08 |

| 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester | - | 232, 234 |

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for the synthesis and spectroscopic characterization of this compound, based on established methodologies for analogous pyrimidine compounds.

Synthesis of this compound

A plausible synthetic route to this compound involves the chlorination of a corresponding 4-hydroxypyrimidine precursor.

Procedure:

-

Starting Material Preparation: Begin with a suitable precursor such as 4-hydroxy-2-(methylthio)pyrimidine-5-carbonitrile.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend the 4-hydroxy-2-(methylthio)pyrimidine-5-carbonitrile in a suitable inert solvent like toluene.

-

Addition of Reagents: While stirring, add an equimolar amount of a tertiary amine base, such as triethylamine, to the suspension. Subsequently, add phosphorus oxychloride (POCl₃) dropwise from the dropping funnel. The addition should be performed at room temperature.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to 80°C and maintain this temperature for approximately 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Spectroscopic Characterization

General Considerations: For all spectroscopic analyses, the purified this compound should be thoroughly dried to remove any residual solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Record the spectrum on a 400 or 500 MHz NMR spectrometer. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

¹³C NMR: Use a more concentrated sample (20-30 mg) in the same deuterated solvent. Record the spectrum on the same instrument, typically with proton decoupling.

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum using either a KBr pellet method or an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. The spectrum should be recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Obtain the mass spectrum using a suitable ionization technique such as Electron Ionization (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Workflow and Pathway Visualizations

The following diagrams illustrate the general experimental workflow for the synthesis and characterization of pyrimidine derivatives.

Caption: Synthetic and characterization workflow for this compound.

An In-depth Technical Guide to the Solubility of 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile (CAS No. 33089-15-5). Due to the limited availability of specific experimental solubility data in public literature, this document focuses on providing a framework for its determination. It includes known physical and chemical properties, predicted solubility information, and detailed experimental protocols for solubility assessment.

Compound Profile

This compound is a multifaceted pyrimidine derivative with applications in organic synthesis and as a building block for more complex molecules.[1] Understanding its solubility is crucial for its effective use in various research and development applications, including reaction chemistry, formulation, and biological screening.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 33089-15-5 | |

| Molecular Formula | C₆H₄ClN₃S | |

| Molecular Weight | 185.63 g/mol | |

| Physical Form | Solid | |

| IUPAC Name | This compound | |

| Storage Temperature | Freezer |

Solubility Data

In the absence of experimental data, computational predictions can offer initial guidance. It is important to note that these are theoretical values and should be confirmed experimentally.

Table 2: Predicted Solubility of this compound

| Solvent | Predicted Solubility | Method |

| Water | Very Low | In silico prediction |

| Common Organic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile) | Likely Soluble | Based on the general solubility of similar heterocyclic compounds |

Experimental Protocols for Solubility Determination

To empower researchers to ascertain the precise solubility of this compound, this section provides detailed methodologies for common and effective solubility determination techniques.

A preliminary assessment of solubility in various solvents can be performed to guide the selection of a suitable solvent for quantitative analysis.

Procedure:

-

Add approximately 1-2 mg of this compound to a small test tube.

-

Add 1 mL of the test solvent (e.g., water, ethanol, acetone, DMSO) to the test tube.

-

Vortex or shake the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid. The absence of visible particles suggests solubility.

The gravimetric method is a straightforward and reliable technique for determining the solubility of a compound in a specific solvent.[3][4][5]

Materials:

-

This compound

-

Selected solvent

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Pre-weighed evaporation dish or vial

Procedure:

-

Prepare a saturated solution by adding an excess amount of the compound to a known volume of the solvent in a sealed container.

-

Equilibrate the solution by agitating it in a thermostatic shaker at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand undisturbed for a short period to let undissolved solids settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a membrane filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Transfer the clear filtrate to a pre-weighed, dry evaporation dish.

-

Evaporate the solvent from the dish under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is obtained.

-

Calculate the solubility using the following formula:

Solubility (g/L) = (Weight of dried solid (g) / Volume of filtrate (L))

HPLC is a highly sensitive and accurate method for determining solubility, especially for compounds with low solubility or when only small amounts of material are available.[6][7][8][9][10]

Materials:

-

This compound

-

Selected solvent

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column

-

Mobile phase

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a Calibration Curve:

-

Prepare a stock solution of the compound of known concentration in a solvent in which it is freely soluble.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

-

Prepare the Saturated Solution:

-

Follow steps 1-3 of the Gravimetric Method to prepare a saturated solution and obtain a clear, filtered supernatant.

-

-

Sample Analysis:

-

Dilute a known volume of the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Determine the concentration of the compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Visualizing the Solubility Determination Workflow

The following diagram illustrates the general workflow for determining the solubility of a chemical compound.

References

- 1. Page loading... [guidechem.com]

- 2. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98%min [csnvchem.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. pharmajournal.net [pharmajournal.net]

- 5. msesupplies.com [msesupplies.com]

- 6. pharmaguru.co [pharmaguru.co]

- 7. sciforum.net [sciforum.net]

- 8. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 9. researchgate.net [researchgate.net]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Navigating the Stability Landscape of 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the stability and recommended storage conditions for 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the drug development sector, offering a consolidated resource for ensuring the integrity and shelf-life of this compound.

Chemical Profile and Importance

This compound, with a molecular formula of C₆H₄ClN₃S, is a substituted pyrimidine derivative. Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds and pharmaceuticals. The stability of this intermediate is paramount to ensure the reliability and reproducibility of experimental results and the quality of downstream products.

Recommended Storage and Handling

Proper storage and handling are critical for maintaining the stability of this compound. The following conditions are recommended based on available safety data sheets and supplier information.

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Source(s) |

| Temperature | Store in a freezer at temperatures below -20°C. | [1][2] |

| Atmosphere | Store under an inert atmosphere. | [1] |

| Environment | Keep in a cool, dry, and well-ventilated place. | [3] |

| Light Exposure | Protect from light. | |

| Moisture | Avoid moisture. | [4] |

| Incompatibilities | Avoid strong oxidizing agents, acids, acid chlorides, and acid anhydrides. | [4] |

| Transportation | Avoid high temperature, sun exposure, humidity, and mechanical collision. | [3] |

Potential Degradation Pathways

Potential Degradation Mechanisms:

-

Hydrolysis: The chloro group at the 4-position is susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the formation of the corresponding 4-hydroxy derivative. The nitrile group could also undergo hydrolysis to a carboxylic acid or amide.

-

Oxidation: The methylthio group is prone to oxidation, which could yield the corresponding sulfoxide or sulfone.

-

Photodegradation: Pyrimidine rings can be susceptible to photodegradation upon exposure to UV light, potentially leading to the formation of photohydrates or other rearranged products.[1][4][5]

The following diagram illustrates a logical workflow for investigating these potential degradation pathways.

Caption: Logical workflow for degradation pathway analysis.

Experimental Protocols for Stability Assessment

To ensure the stability of this compound, a comprehensive stability testing program should be implemented. This typically involves long-term and accelerated stability studies, as well as forced degradation studies.

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[6][7]

Table 2: General Protocol for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 24, 48, 72 hours |

| Base Hydrolysis | 0.1 M NaOH | 60°C | 24, 48, 72 hours |

| Oxidation | 3% H₂O₂ | Room Temperature | 24, 48, 72 hours |

| Thermal | Dry Heat | 80°C | 24, 48, 72 hours |

| Photostability | ICH Q1B compliant light exposure | Room Temperature | As per ICH Q1B |

Note: The exact conditions may need to be optimized to achieve the target degradation of 5-20%.[2][8]

The following diagram illustrates a general experimental workflow for conducting these studies.

Caption: General workflow for forced degradation studies.

Conclusion

The stability of this compound is a critical factor in its successful application in research and drug development. Adherence to recommended storage conditions, including low temperature, inert atmosphere, and protection from light and moisture, is essential. While specific quantitative stability data is not widely published, a systematic approach to stability testing, including forced degradation studies, will provide the necessary information to ensure the quality and integrity of this important chemical intermediate. This guide provides a framework for researchers to establish robust handling and testing protocols.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pharmtech.com [pharmtech.com]

- 3. researchgate.net [researchgate.net]

- 4. Photochemistry and DNA-affinity of some pyrimidine-substituted styryl-azinium iodides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Formation and stability of repairable pyrimidine photohydrates in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medcraveonline.com [medcraveonline.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. biomedres.us [biomedres.us]

The Biological Significance of Substituted Pyrimidines: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the diverse pharmacological activities, mechanisms of action, and therapeutic potential of substituted pyrimidine scaffolds.

Introduction

The pyrimidine ring is a fundamental heterocyclic scaffold that forms the core of essential biomolecules, including the nucleobases uracil, thymine, and cytosine.[1][2] This inherent biological relevance has positioned substituted pyrimidines as a "privileged scaffold" in medicinal chemistry, leading to the development of a vast array of therapeutic agents with diverse pharmacological activities.[3] The synthetic tractability of the pyrimidine ring allows for extensive structural modifications, enabling the fine-tuning of physicochemical properties and biological targets.[4] This technical guide provides a comprehensive overview of the biological significance of substituted pyrimidines, focusing on their applications as anticancer, antiviral, and antimicrobial agents, as well as their emerging roles in targeting the central nervous system (CNS). This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into mechanisms of action, quantitative biological data, and key experimental methodologies.

Anticancer Activity of Substituted Pyrimidines

Substituted pyrimidines have emerged as a cornerstone in modern oncology, with numerous approved drugs and clinical candidates targeting various hallmarks of cancer.[3][5] Their anticancer effects are often attributed to the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Targeting Key Kinases and Enzymes

A primary mechanism by which substituted pyrimidines exert their anticancer effects is through the inhibition of protein kinases, particularly those in the epidermal growth factor receptor (EGFR) family.[6][7] Overexpression or mutation of EGFR is a common driver in many cancers, leading to uncontrolled cell growth.[1] Pyrimidine-based inhibitors act as ATP-competitive antagonists, binding to the kinase domain of EGFR and blocking downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[1][8]

Another critical target for pyrimidine-based anticancer agents is dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolate, a vital cofactor in the production of nucleotides and amino acids.[4][9] Inhibition of DHFR disrupts DNA synthesis and repair, leading to "thymineless death" in rapidly dividing cancer cells.[10]

Quantitative Data: Anticancer Activity of Representative Substituted Pyrimidines

The following table summarizes the in vitro anticancer activity of selected substituted pyrimidine derivatives against various cancer cell lines, presented as half-maximal inhibitory concentration (IC50) values.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| EGFR Inhibitors | ||||

| Gefitinib | Anilinoquinazoline | NSCLC (EGFR mutant) | 0.015 - 0.5 | [11] |

| Erlotinib | Anilinoquinazoline | NSCLC (EGFR mutant) | 0.02 - 2 | [11] |

| Osimertinib | Pyrimidine-based | NSCLC (T790M mutant) | <0.01 | [1] |

| Compound 4f | Indazol-pyrimidine | MCF-7 (Breast) | 1.629 | [12] |

| Compound 4i | Indazol-pyrimidine | A549 (Lung) | 2.305 | [12] |

| DHFR Inhibitors | ||||

| Methotrexate | Diaminopteridine | Various | Varies | [10] |

| Pemetrexed | Pyrrolo[2,3-d]pyrimidine | Various | Varies | [10] |

| Compound 4 | Thieno[2,3-d]pyrimidine | Human TS and DHFR | 0.04 (TS), 0.02 (DHFR) | [10] |

| Other Targets | ||||

| Compound 2d | Pyrido[2,3-d]pyrimidine | A549 (Lung) | Strong cytotoxicity at 50 µM | [8] |

| Compound 21a | Thiazolopyrimidine | PC-3 (Prostate) | 66.6 | [5] |

Signaling Pathway: EGFR Inhibition by Substituted Pyrimidines

The following diagram illustrates the mechanism of action of pyrimidine-based EGFR inhibitors.

Caption: EGFR signaling pathway and its inhibition by substituted pyrimidines.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

96-well plates

-

Substituted pyrimidine compounds

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the substituted pyrimidine compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using a dose-response curve.[9][13]

Antiviral Activity of Substituted Pyrimidines

Substituted pyrimidines are a critical class of antiviral agents, with many acting as nucleoside analogs that interfere with viral replication.[14][15]

Mechanism of Action: Inhibition of Viral Enzymes

A key target for antiviral pyrimidine derivatives is the viral reverse transcriptase (RT), an enzyme essential for the replication of retroviruses like HIV.[16] Nucleoside reverse transcriptase inhibitors (NRTIs) are pyrimidine analogs that, once incorporated into the growing viral DNA chain, cause chain termination.[16] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the RT, inducing a conformational change that inactivates the enzyme.[14]

Other viral enzymes targeted by substituted pyrimidines include viral DNA polymerases and proteases, which are crucial for the replication of various viruses, including herpesviruses and hepatitis C virus.[15]

Quantitative Data: Antiviral Activity of Representative Substituted Pyrimidines

The following table presents the in vitro antiviral activity of selected substituted pyrimidine derivatives, with EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values.

| Compound ID | Substitution Pattern | Virus | EC50 (nM) | CC50 (µM) | Selectivity Index (CC50/EC50) | Reference |

| HIV RT Inhibitors | ||||||

| Zidovudine (AZT) | Azido-substituted thymidine analog | HIV-1 | 3-10 | >100 | >10000 | [14] |

| Lamivudine (3TC) | Thio-substituted cytidine analog | HIV-1 | 2-10 | >100 | >10000 | [14] |

| Etravirine | Diarylpyrimidine | HIV-1 (Wild Type) | 3.5 | >10 | >2857 | [17] |

| Compound 48 | Pyrimidine NNRTI | HIV-1 (Resistant Mutant) | 3.43-11.8 | >10 | >847 | [17] |

| Other Antivirals | ||||||

| Compound 7c | Pyrazolopyrimidine | SARS-CoV-2 | 1200 | >100 | >83 | [2] |

Logical Relationship: Mechanism of Reverse Transcriptase Inhibition

The diagram below illustrates the dual mechanisms of action of pyrimidine-based reverse transcriptase inhibitors.

Caption: Dual inhibitory mechanisms of pyrimidine-based reverse transcriptase inhibitors.

Experimental Protocol: Plaque Reduction Assay

This assay quantifies the reduction in viral plaques to determine the antiviral efficacy of a compound.

Materials:

-

Host cell line susceptible to the virus

-

Virus stock

-

Culture medium

-

6-well or 12-well plates

-

Substituted pyrimidine compounds

-

Agarose or methylcellulose overlay medium

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed host cells in plates to form a confluent monolayer.

-

Compound and Virus Incubation: Prepare serial dilutions of the antiviral compound. Mix the compound dilutions with a known concentration of the virus and incubate.

-

Infection: Remove the culture medium from the cell monolayer and add the virus-compound mixture. Allow the virus to adsorb to the cells for 1-2 hours.

-

Overlay: Remove the inoculum and add an overlay medium (e.g., containing low-melting-point agarose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for several days until visible plaques (zones of cell death) form in the control wells (virus only).

-

Staining and Counting: Fix and stain the cells with crystal violet. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value.[18][19]

Antimicrobial Activity of Substituted Pyrimidines

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Substituted pyrimidines have demonstrated significant potential in this area.

Mechanism of Action: Targeting Essential Bacterial Processes

A key bacterial target for substituted pyrimidines is dihydrofolate reductase (DHFR), an enzyme that is also a target in cancer therapy but exhibits structural differences between bacterial and human forms, allowing for selective inhibition.[4][20] Trimethoprim is a classic example of a pyrimidine-based DHFR inhibitor used as an antibacterial agent.[20]

More recently, the bacterial cell division protein FtsZ has emerged as a promising target.[19][21] FtsZ is a prokaryotic homolog of tubulin and is essential for the formation of the Z-ring at the site of cell division.[22] Pyrimidine derivatives that inhibit FtsZ polymerization disrupt bacterial cytokinesis, leading to cell death.[21]

Quantitative Data: Antimicrobial Activity of Representative Substituted Pyrimidines

The following table summarizes the in vitro antimicrobial activity of selected substituted pyrimidine derivatives, presented as minimum inhibitory concentration (MIC) values.

| Compound ID | Substitution Pattern | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| DHFR Inhibitors | ||||

| Trimethoprim | Diaminopyrimidine | Escherichia coli | 0.5 - 2 | |

| Compound 29 | Pyrimidine-clubbed benzimidazole | Staphylococcus aureus | 1.95 | [4] |

| Compound 33 | Pyrimidine-clubbed benzimidazole | Pseudomonas aeruginosa | 3.9 | [4] |

| FtsZ Inhibitors | ||||

| Compound F20 | Thiophenyl-pyrimidine | MRSA | 2 | [21] |

| Compound 9e | Tetrasubstituted pyrimidine | Staphylococcus aureus | 40 µM | [23] |

| Other Antimicrobials | ||||

| Halogenated Pyrrolopyrimidine | 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Staphylococcus aureus | 8 |

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram outlines the workflow for determining the minimum inhibitory concentration (MIC) of a substituted pyrimidine.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains

-

Cation-adjusted Mueller-Hinton broth (or other suitable broth)

-

96-well microtiter plates

-

Substituted pyrimidine compounds

-

Sterile saline

-

0.5 McFarland turbidity standard

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the substituted pyrimidine compound in the broth directly in the microtiter plate.

-

Inoculum Preparation: Prepare a bacterial inoculum in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).[4][6]

Substituted Pyrimidines in the Central Nervous System (CNS)

The therapeutic potential of substituted pyrimidines extends to the treatment of CNS disorders, including neurodegenerative diseases like Alzheimer's. Their ability to cross the blood-brain barrier and interact with CNS targets makes them attractive candidates for drug development in this area.

Conclusion

Substituted pyrimidines represent a remarkably versatile and biologically significant class of compounds. Their established success as anticancer, antiviral, and antimicrobial agents, coupled with their emerging potential in CNS disorders, underscores the enduring importance of this scaffold in drug discovery and development. The continued exploration of novel substitution patterns and the elucidation of their interactions with biological targets will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles. This guide provides a foundational understanding of the multifaceted biological roles of substituted pyrimidines, offering valuable insights for the design and development of innovative medicines.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]

- 3. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 5. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]

- 6. Broth Microdilution | MI [microbiology.mlsascp.com]

- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. BMRB Featured System: Dihydrofolate Reductase [bmrb.io]

- 15. tandfonline.com [tandfonline.com]

- 16. proteopedia.org [proteopedia.org]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 20. mdpi.com [mdpi.com]

- 21. Assembly Dynamics of the Bacterial Cell Division Protein FtsZ: Poised at the Edge of Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 22. BMRB Featured System: Dihydrofolate Reductase [bmrb.io]

- 23. bioagilytix.com [bioagilytix.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a two-step process: the formation of the pyrimidine core to yield 4-hydroxy-2-(methylthio)pyrimidine-5-carbonitrile, followed by a chlorination step to produce the final product. This document includes detailed experimental procedures, tables of quantitative data for each step, and workflow diagrams to ensure clarity and reproducibility in a laboratory setting.

Introduction

This compound is a versatile building block in medicinal chemistry, utilized in the synthesis of a wide range of biologically active molecules. The presence of the chloro, methylthio, and cyano functionalities allows for diverse chemical modifications, making it a valuable scaffold for drug discovery programs. The protocols outlined below are based on established chemical transformations for pyrimidine synthesis and chlorination, providing a reliable method for obtaining this important intermediate.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved in two sequential steps, starting from readily available precursors.

-

Step 1: Synthesis of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile. This initial step involves the construction of the pyrimidine ring. A common method is the condensation of a C3-dicarbonyl equivalent with S-methylisothiourea.

-

Step 2: Chlorination of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile. The hydroxyl group at the 4-position of the pyrimidine ring is subsequently replaced with a chlorine atom using a suitable chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

The overall synthetic transformation is depicted in the following diagram:

Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile

This protocol is based on a general and widely used method for the synthesis of substituted pyrimidines.

Materials:

-

2-Cyano-3-ethoxyacrylonitrile

-

S-Methylisothiourea sulfate

-

Sodium ethoxide (NaOEt)

-

Ethanol (EtOH)

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and equipment

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in ethanol.

-

To this solution, add S-methylisothiourea sulfate and stir until it is fully dissolved.

-

Add 2-cyano-3-ethoxyacrylonitrile dropwise to the reaction mixture at room temperature.

-

After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and neutralize with hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield 4-hydroxy-2-(methylthio)pyrimidine-5-carbonitrile.

Step 2: Chlorination of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile

This protocol utilizes phosphorus oxychloride as the chlorinating agent, a common and effective method for this transformation.[1][2][3]

Materials:

-

4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine (TEA) or Pyridine

-

Toluene or other suitable solvent

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Standard laboratory glassware and equipment

Procedure:

-

In a fume hood, suspend 4-hydroxy-2-(methylthio)pyrimidine-5-carbonitrile in toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add phosphorus oxychloride to the mixture while stirring. An exothermic reaction may be observed.[1]

-

Heat the reaction mixture to reflux (approximately 80-110°C) and maintain for 2-4 hours.[1]

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

-

Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

-

Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound.

Table 1: Reagents and Reaction Conditions for Step 1

| Reagent | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 2-Cyano-3-ethoxyacrylonitrile | 1.0 | Ethanol | Reflux | 4 - 6 | 70 - 85 |

| S-Methylisothiourea sulfate | 1.0 | Ethanol | Reflux | 4 - 6 | 70 - 85 |

| Sodium ethoxide | 2.0 | Ethanol | Reflux | 4 - 6 | 70 - 85 |

Table 2: Reagents and Reaction Conditions for Step 2

| Reagent | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |

| 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile | 1.0 | Toluene | 80 - 110 | 2 - 4 | 64 - 90 | [1] |

| Phosphorus oxychloride (POCl₃) | 1.0 - 1.5 | Toluene | 80 - 110 | 2 - 4 | 64 - 90 | [1] |

| Triethylamine / Pyridine | 1.0 | Toluene | 80 - 110 | 2 - 4 | 64 - 90 | [1][3] |

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Safety Precautions

-

All experimental procedures should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.

-

The quenching of phosphorus oxychloride is a highly exothermic process. Perform this step slowly and with adequate cooling.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocols described in these application notes provide a reliable and reproducible method for the synthesis of this compound. By following these detailed procedures, researchers, scientists, and drug development professionals can efficiently produce this key intermediate for their research and development needs. The provided data and workflows are intended to facilitate the successful implementation of this synthesis in a laboratory setting.

References

- 1. JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines - Google Patents [patents.google.com]

- 2. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Reaction Mechanisms of 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and materials science. Its structure features several reactive sites that allow for diverse chemical transformations. The electron-deficient pyrimidine ring, further activated by the electron-withdrawing nitrile group at the C5 position, renders the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr). Furthermore, the chlorine atom at C4 serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This document provides an overview of the key reaction mechanisms involving this compound, along with detailed experimental protocols for its application in synthesis.

Nucleophilic Aromatic Substitution (SNAr) Reactions